![molecular formula C17H8N2O3S2 B6462976 3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 2549021-54-5](/img/structure/B6462976.png)

3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

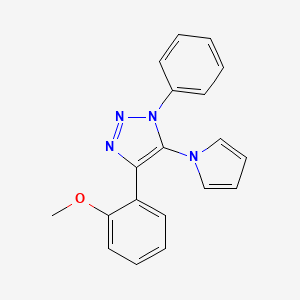

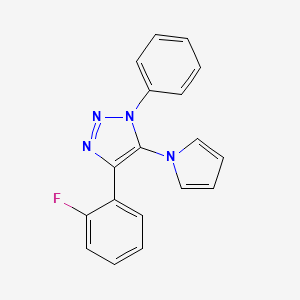

The compound is a complex organic molecule that contains several interesting substructures, including a thieno[3,2-b]thiophene, an oxadiazole, and a chromen-2-one . These structures are often found in various organic materials and have been studied for their potential applications in optoelectronics .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a thieno[3,2-b]thiophene moiety, which is a fused, bicyclic, and electron-rich heterocycle . It also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . Finally, it contains a chromen-2-one structure, which is a type of oxygen-containing heterocycle .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, its solubility would depend on the presence and location of any polar functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Mécanisme D'action

Target of Action

Thiophene-based compounds have been reported to exhibit a variety of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s known that thiophene-based compounds can act as electron-output sites due to their strong electron-withdrawing ability . This suggests that the compound might interact with its targets by donating or accepting electrons, leading to changes in the targets’ function.

Biochemical Pathways

Thiophene-based compounds have been reported to have potential applicability in organic electronics such as in solar cells, electrochromic devices (ecds), organic field effect transistors (ofets), organic limiting diodes (oleds), fluorescent probes, redox switching and so forth . This suggests that the compound might affect pathways related to these processes.

Result of Action

Thiophene-based compounds have been reported to exhibit a variety of properties and applications, suggesting that the compound might induce changes at the molecular and cellular level .

Avantages Et Limitations Des Expériences En Laboratoire

TOTC has a number of advantages for use in laboratory experiments. One of the main advantages is that it is a small molecule, which makes it relatively easy to synthesize and manipulate. In addition, TOTC can be synthesized using a variety of methods, which makes it relatively easy to obtain. Furthermore, it has been found to possess a variety of biological activities, which makes it an attractive target for further research.

However, there are also some limitations to using TOTC in laboratory experiments. One of the main limitations is that it is not always possible to obtain large enough amounts of the compound for use in experiments. In addition, the exact mechanism of action of TOTC is still under investigation, which can make it difficult to predict the exact effects of the compound in experiments.

Orientations Futures

Given the potential applications of TOTC, there are a number of possible future directions for research. One of the main areas of research is to further investigate the mechanism of action of TOTC. In particular, further research is needed to understand how the compound targets specific proteins and enzymes involved in the regulation of cell proliferation and apoptosis. In addition, further research is needed to investigate the potential applications of TOTC in cancer therapy. Finally, further research is needed to investigate the potential side effects of TOTC, as well as its toxicity.

Méthodes De Synthèse

TOTC can be synthesized using a variety of methods. One of the most common methods is a two-step reaction that involves the use of a Grignard reagent. In this method, a Grignard reagent is reacted with a thiophene-2-yl-1,3,4-oxadiazol-2-yl group in the presence of a base to form the desired product. Other methods of synthesis include the use of a palladium catalyst, the use of a palladium-catalyzed Heck reaction, and the use of a microwave-assisted reaction.

Applications De Recherche Scientifique

TOTC has been studied extensively for its potential applications in scientific research. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, TOTC has been found to be active against a variety of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and influenza virus. Furthermore, TOTC has been studied for its potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells.

Propriétés

IUPAC Name |

3-(5-thieno[3,2-b]thiophen-5-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8N2O3S2/c20-17-10(7-9-3-1-2-4-11(9)21-17)15-18-19-16(22-15)14-8-13-12(24-14)5-6-23-13/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLZFTJSOGQPQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC5=C(S4)C=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6462896.png)

![4-methoxy-1-methyl-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6462899.png)

![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate](/img/structure/B6462923.png)

![ethyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3,4-difluorophenyl)carbamoyl]prop-2-enoate](/img/structure/B6462927.png)

![N-(2-chlorophenyl)-4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B6462931.png)

![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6462940.png)

![2-(2-chloro-6-fluorophenyl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6462943.png)

![2-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462956.png)

![2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462958.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6462961.png)

![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6462969.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6462983.png)